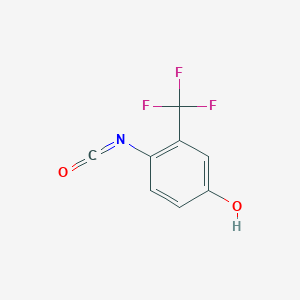
4-Isocyanato-3-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isocyanato-3-(trifluoromethyl)phenol is an organic compound with the molecular formula C8H4F3NO2 It is characterized by the presence of an isocyanate group (-NCO) and a trifluoromethyl group (-CF3) attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isocyanato-3-(trifluoromethyl)phenol typically involves the reaction of 4-amino-3-(trifluoromethyl)phenol with phosgene (COCl2) under controlled conditions. The reaction proceeds as follows:
[ \text{4-Amino-3-(trifluoromethyl)phenol} + \text{Phosgene} \rightarrow \text{this compound} + 2 \text{HCl} ]
This reaction requires careful handling of phosgene, a toxic and hazardous reagent, and is usually conducted in a well-ventilated fume hood with appropriate safety measures .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as oxalyl chloride (COCl)2, to minimize the risks associated with phosgene. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Isocyanato-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles such as alcohols, amines, and water. For example, the reaction with an alcohol forms a urethane linkage:
[ \text{ROH} + \text{R’NCO} \rightarrow \text{ROC(O)N(H)R’} ]
Hydrolysis: The isocyanate group reacts with water to form an amine and carbon dioxide:
[ \text{RNCO} + \text{H2O} \rightarrow \text{RNH2} + \text{CO2} ]
Substitution Reactions: The phenol group (-OH) can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, water, and various electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or toluene .
Major Products
The major products formed from reactions with this compound include urethanes, amines, and substituted phenols, depending on the specific reaction and reagents used .
Aplicaciones Científicas De Investigación
4-Isocyanato-3-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Isocyanato-3-(trifluoromethyl)phenol involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with target molecules. The isocyanate group (-NCO) reacts with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity . This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethylthio)phenyl isocyanate
- 4-(Trifluoromethyl)phenyl isocyanate
Comparison
4-Isocyanato-3-(trifluoromethyl)phenol is unique due to the presence of both an isocyanate group and a phenol group on the same molecule, which imparts distinct reactivity and properties. In contrast, similar compounds such as 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate and 4-(Trifluoromethylthio)phenyl isocyanate lack the phenol group, resulting in different chemical behavior and applications .
Propiedades
Fórmula molecular |
C8H4F3NO2 |
|---|---|
Peso molecular |
203.12 g/mol |
Nombre IUPAC |
4-isocyanato-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C8H4F3NO2/c9-8(10,11)6-3-5(14)1-2-7(6)12-4-13/h1-3,14H |
Clave InChI |
JPNYBUWVNWGUOB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)C(F)(F)F)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


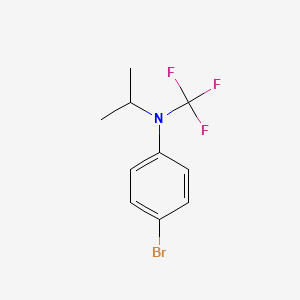


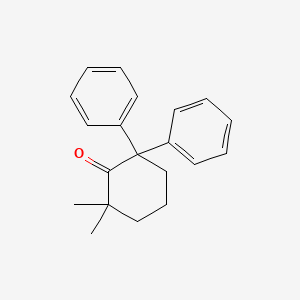
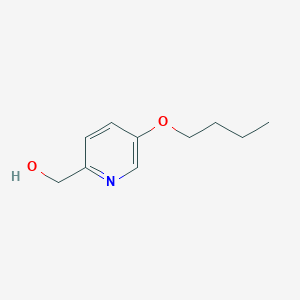
![2-bromo-N-isopropyl-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13959070.png)
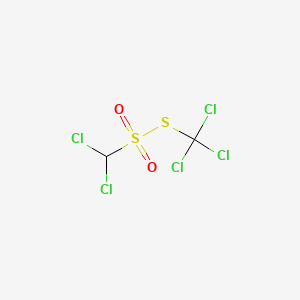
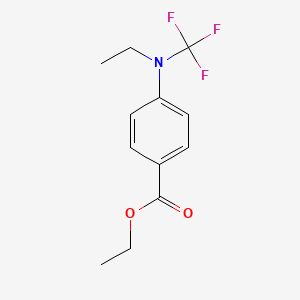
![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
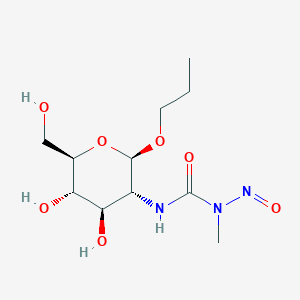
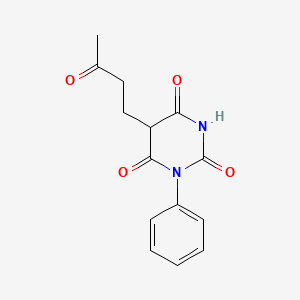
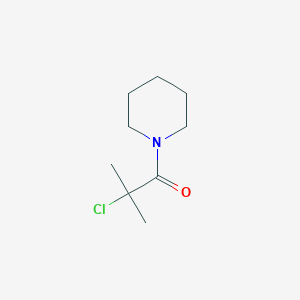

![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
